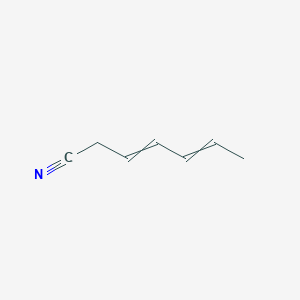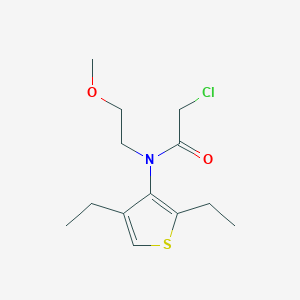
2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide is a synthetic organic compound. It belongs to the class of acetamides, which are derivatives of acetic acid where the hydroxyl group is replaced by an amine group. This compound is characterized by the presence of a chloro group, a thiophene ring, and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of diethyl malonate with sulfur and an appropriate halogenated compound.
Introduction of the Chloro Group: Chlorination of the thiophene ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Acetamide Moiety: The acetamide group can be introduced by reacting the chlorinated thiophene with acetic anhydride and an appropriate amine.
Industrial Production Methods
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvents) are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the chloro group or the thiophene ring.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated products, reduced thiophene derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving thiophene derivatives.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes or receptors that interact with the thiophene ring or the acetamide moiety. Pathways involved might include metabolic or signaling pathways influenced by these interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide
- 2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-ethoxyethyl)acetamide
Uniqueness
2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide is unique due to its specific substitution pattern on the thiophene ring and the presence of both chloro and methoxyethyl groups. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
87674-86-0 |
|---|---|
Molecular Formula |
C13H20ClNO2S |
Molecular Weight |
289.82 g/mol |
IUPAC Name |
2-chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C13H20ClNO2S/c1-4-10-9-18-11(5-2)13(10)15(6-7-17-3)12(16)8-14/h9H,4-8H2,1-3H3 |
InChI Key |
RGFGVSAMURDQRX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=C1N(CCOC)C(=O)CCl)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylidenespiro[5.5]undec-1-ene](/img/structure/B14398453.png)
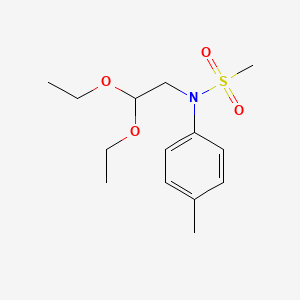
![2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14398457.png)
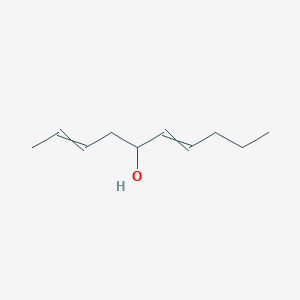
![Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide](/img/structure/B14398468.png)
![Bis[(trimethoxysilyl)methyl]mercury](/img/structure/B14398474.png)

![3-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398493.png)
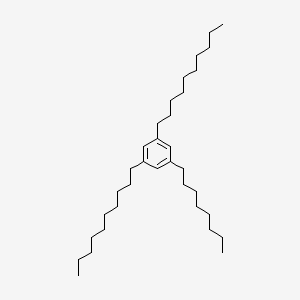
![4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol](/img/structure/B14398502.png)



